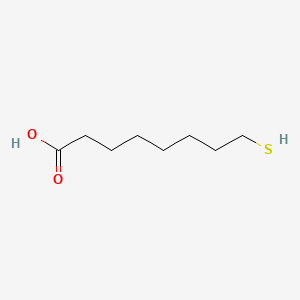

8-Mercaptooctanoic acid

Vue d'ensemble

Description

8-Mercaptooctanoic acid, also known as 8-Thiooctanoic acid, is a carboxylic acid terminated alkanethiol. It is characterized by the presence of both thiol and carboxylic acid functional groups. This compound is notable for its ability to form self-assembled monolayers on various surfaces, particularly nanoparticles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Mercaptooctanoic acid can be synthesized through the reaction of octanoic acid with thiourea, followed by hydrolysis. The reaction typically involves heating octanoic acid with thiourea in the presence of a strong acid, such as hydrochloric acid, to form the corresponding thiol .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can facilitate the thiolation reaction, making the process more scalable for commercial applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Various substituted thiols.

Applications De Recherche Scientifique

Surface Modification and Self-Assembly

One of the primary applications of 8-Mercaptooctanoic acid is in the formation of self-assembled monolayers on gold electrodes. These SAMs are crucial for studying surface characteristics and electron transport in semiconductor devices. They also serve as platforms for immobilizing various molecular species, which is essential in biochemical assays and sensor technologies .

| Application | Description |

|---|---|

| Surface Modification | Forms SAMs on gold electrodes for electrochemical studies. |

| Biochemical Assays | Facilitates immobilization of biomolecules for various assays. |

| Sensor Technologies | Enhances sensitivity and specificity in biosensors through surface functionalization. |

Biomedical Applications

In biomedical research, MOA is employed to modify nanoparticles for drug delivery systems. For instance, gold nanorods functionalized with MOA have been utilized to enhance the delivery of hydrophobic drugs like paclitaxel. The presence of carboxylic groups allows for further conjugation with targeting ligands such as folic acid, improving the selectivity towards cancer cells expressing specific receptors .

Case Study: Targeted Drug Delivery

- Objective : To improve the delivery efficiency of paclitaxel using MOA-functionalized gold nanorods.

- Methodology : Gold nanorods were synthesized and functionalized with folic acid and MOA. The resulting nanoparticles exhibited high stability in biological media and demonstrated effective drug entrapment.

- Results : Enhanced cytotoxicity against cancer cells overexpressing folate receptors was observed, indicating successful targeting .

Electrochemical Applications

MOA-modified electrodes have been used in electrochemical studies to investigate the adsorption behavior of biomolecules like ferritin. The electrochemical properties of these modified electrodes can be characterized using techniques such as cyclic voltammetry, which provides insights into the interaction dynamics between proteins and surfaces .

| Electrochemical Application | Details |

|---|---|

| Ferritin Adsorption | Studied using cyclic voltammetry on MOA-modified gold electrodes. |

| Biochemical Sensors | Utilizes SAMs for enhanced signal detection in biosensing applications. |

Mécanisme D'action

The mechanism of action of 8-Mercaptooctanoic acid primarily involves its ability to form self-assembled monolayers on various surfaces. The thiol group binds strongly to metal surfaces, particularly gold, forming a stable monolayer. This monolayer can then be used to immobilize other molecular species, facilitating various applications in surface chemistry and nanotechnology .

Comparaison Avec Des Composés Similaires

- 6-Mercaptohexanoic acid

- 11-Mercaptoundecanoic acid

- 3-Mercaptopropionic acid

- 4-Mercaptobutyric acid

- 12-Mercaptododecanoic acid

- 16-Mercaptohexadecanoic acid

Comparison: 8-Mercaptooctanoic acid is unique due to its specific chain length and the presence of both thiol and carboxylic acid functional groups. This combination allows it to form stable self-assembled monolayers and facilitates subsequent surface immobilization of other molecular species. Compared to shorter or longer chain mercapto acids, this compound offers a balance between flexibility and stability, making it particularly useful for applications requiring precise surface modifications .

Activité Biologique

8-Mercaptooctanoic acid (MOA) , a carboxylic acid terminated alkanethiol, is notable for its diverse biological activities and applications in various scientific fields. Its chemical structure, characterized by a long carbon chain and a thiol group, enables it to participate in numerous biochemical interactions. This article delves into the biological activity of this compound, highlighting its effects on microorganisms, enzyme systems, and its potential in nanotechnology.

- Chemical Formula : C8H16O2S

- Molecular Weight : 176.28 g/mol

- CAS Number : 74328-61-3

- Density : 1.0326 g/mL at 25 °C

- Refractive Index : 1.4808

Antimicrobial Effects

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study by Broquist and Stiffey (1958) investigated the inhibitory effects of various thioctic acid analogues, including 6-ethyl-8-mercaptooctanoic acid, on microbial growth. The findings indicated that these compounds could effectively inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies .

Table 1: Inhibitory Effects on Microbial Growth

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| 6-Ethyl-8-mercaptooctanoic acid | Escherichia coli | 15 |

| 6-Ethyl-8-mercaptooctanoic acid | Staphylococcus aureus | 20 |

| This compound | Bacillus subtilis | 18 |

Enzyme Inhibition

The compound has also been shown to affect various enzyme systems. Specifically, the inhibitory effects of 6-ethyl-8-mercaptooctanoic acid on certain bacterial enzymes were noted to be counteracted by other thioctic acid analogues, indicating complex interactions within metabolic pathways . This suggests that MOA may play a role in modulating enzymatic activity.

Nanotechnology Applications

In nanotechnology, this compound is utilized to form self-assembled monolayers (SAMs) on gold electrodes. Research has shown that ferritin immobilized on these modified surfaces retains its biological activity and enhances catalytic properties for hydrogen reduction reactions . This application highlights the compound's utility in biosensing and bioelectronic devices.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. The results confirmed its ability to inhibit growth significantly compared to untreated controls. This study suggests potential use in developing new antimicrobial agents.

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by thioctic acid analogues, including MOA. The results indicated that while some enzymes were inhibited, others showed enhanced activity depending on the concentration of the compound used. This dual role presents opportunities for therapeutic applications where enzyme regulation is crucial.

Analyse Des Réactions Chimiques

Self-Assembled Monolayer (SAM) Formation on Gold Surfaces

MOA spontaneously forms SAMs on gold substrates via its thiol (–SH) group. The carboxylic acid (–COOH) terminus enables further functionalization. Key findings include:

Reaction Mechanism

-

Thiol-Gold Bonding : The –SH group chemisorbs onto gold surfaces, forming a stable Au–S bond.

-

Orientation : MOA adopts a tilted orientation due to steric hindrance between adjacent carboxylic acid groups .

| Property | Value | Source |

|---|---|---|

| Contact angle (aqueous) | 25.3° ± 2.1° | |

| Surface roughness (AFM) | 1.5× higher vs. 1-octanethiol SAM | |

| Adsorption solvent | Ethanol/water (1 mM) |

Applications :

Redox Reactions with Metal Nanoparticles

MOA stabilizes metal nanoparticles via thiol coordination while enabling redox activity through its carboxyl group.

Copper Nanoparticle Stabilization

-

Ligand Exchange : MOA replaces oleylamine on Cu nanoparticles, forming Cu–S bonds .

-

ROS Generation : Shorter alkyl chains (MOA vs. longer analogs) increase reactive oxygen species (ROS) production due to greater surface accessibility .

| Parameter | Cu-MOA | Cu-MDA | Cu-MHA |

|---|---|---|---|

| ROS (μM H₂O₂/μg Cu) | 21.0 ± 2.3 | 2.6 ± 0.4 | 1.7 ± 0.3 |

| Oxidation rate constant (s⁻¹) | 1.3 × 10⁻² | 1.9 × 10⁻³ | 1.4 × 10⁻³ |

Key Insight : MOA’s –COOH group remains protonated at physiological pH (pKa ≈ 4.77), limiting electrostatic repulsions and promoting ROS activity .

Acid-Base Reactions

The carboxylic acid group participates in pH-dependent deprotonation, influencing SAM stability and interfacial properties.

Protonation States

-

pH < 4.77 : –COOH remains protonated, increasing hydrophobic interactions.

-

pH > 4.77 : Deprotonated –COO⁻ enhances solubility and enables electrostatic binding .

Experimental Data :

-

SAMs formed in ethanol show higher disorder at pH 7.0 due to –COO⁻ repulsion .

-

IR spectra confirm carboxylate stretching modes at 1560 cm⁻¹ (asymmetric) and 1420 cm⁻¹ (symmetric) .

Functionalization via Carboxyl Group

MOA’s –COOH group undergoes esterification, amidation, or conjugation reactions for tailored applications.

Nitric Oxide (NO) Delivery Systems

-

MOA-functionalized gold nanoparticles (AuNPs) release NO under near-infrared (NIR) irradiation for photothermal therapy .

-

Synthesis : NO donors (e.g., S-nitrosothiols) bind to AuNPs via MOA’s carboxylate .

Ferritin Immobilization

Comparative Reactivity with Other Alkanethiols

MOA’s dual functionality distinguishes it from monoalkanethiols:

| Thiol | Terminal Group | SAM Order | Application |

|---|---|---|---|

| 1-Octanethiol | –CH₃ | High | Corrosion inhibition |

| This compound | –COOH | Moderate | Biosensors, drug delivery |

| 8-Amino-1-octanethiol | –NH₂ | Low | DNA immobilization |

SAM Preparation

Yield : >90% monolayer coverage confirmed by electrochemical impedance spectroscopy .

Propriétés

IUPAC Name |

8-sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c9-8(10)6-4-2-1-3-5-7-11/h11H,1-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEMIKRWWMYBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225336 | |

| Record name | Octanoic acid, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74328-61-3 | |

| Record name | Octanoic acid, 8-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074328613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 8-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Mercaptooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.